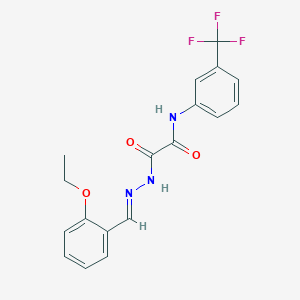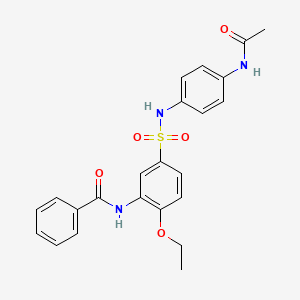
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods that involve the use of reagents and solvents. The scientific community has conducted extensive research on this compound to determine its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is not fully understood. However, research has shown that this compound may act by inhibiting specific enzymes or proteins that play a role in inflammation, oxidative stress, or microbial growth.
Biochemical and Physiological Effects:
Studies on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide have shown that it can modulate various biochemical and physiological processes. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties that can protect cells from oxidative damage. Furthermore, this compound has been found to inhibit the growth of specific bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide in lab experiments include its potential as a fluorescent probe for detecting specific biomolecules. It also has anti-inflammatory, antioxidant, and antimicrobial properties that can be useful in various research applications. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as inflammation-related disorders, cancer, and microbial infections. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, this compound can be further studied to determine its potential as a biomarker for specific diseases or conditions.
Métodos De Síntesis
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic acid and ammonium acetate. The resulting product is then treated with nitric acid to obtain the desired compound. This method has been optimized to ensure maximum yield and purity of the final product.
Aplicaciones Científicas De Investigación
Research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide has shown its potential applications in various fields. This compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential as a fluorescent probe for detecting specific biomolecules in biological samples.
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-7-5-12(6-8-15)18-20-17(27-21-18)10-9-16(23)19-13-3-2-4-14(11-13)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZUAOGIGCGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)






![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)